2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multi-step organic reactionsThe final steps involve the attachment of the acetamide group and the tetrahydro-2H-pyran-4-ylmethyl moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific kinases involved in tumor growth.
Mechanism of Action
The mechanism of action of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anti-tumor activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Known for their ability to target adenosine receptors, these compounds are used in the development of multi-target ligands and diagnostic systems.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have shown potential as DNA intercalators and anticancer agents.
Uniqueness
What sets 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique structure that combines the pyridopyrimidine and triazole moieties, providing a distinct mechanism of action and potentially broader therapeutic applications .
Properties
Molecular Formula |
C17H20N6O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H20N6O3/c1-11-20-17-19-9-13-14(23(17)21-11)2-5-22(16(13)25)10-15(24)18-8-12-3-6-26-7-4-12/h2,5,9,12H,3-4,6-8,10H2,1H3,(H,18,24) |
InChI Key |
IVMUXFISFJOYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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